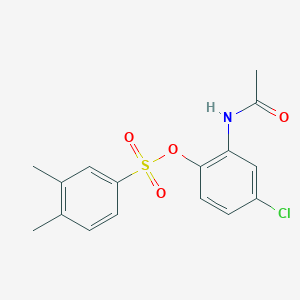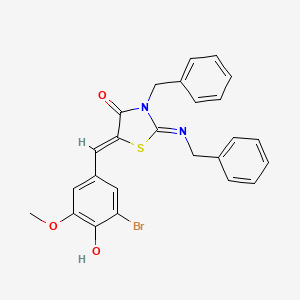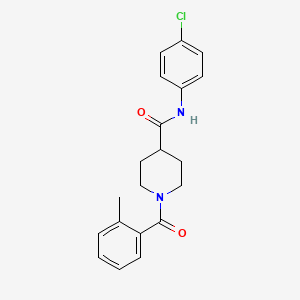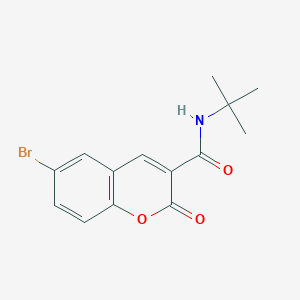
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a chloro group, an acetamido group, and a sulfonate ester group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve studying its properties, developing methods for its synthesis, and exploring its potential applications. This could include testing its biological activity, investigating its potential use in materials, or studying its behavior under different conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-chloro-2-nitrophenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.
Sulfonation: The final step involves the sulfonation of the benzene ring using chlorosulfonic acid to introduce the sulfonate ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where the chloro or acetamido groups are replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles under specific conditions.
Hydrolysis: The sulfonate ester group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium hydroxide are used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the sulfonate ester group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Aromatic Substitution: Products include substituted phenols or amines.
Hydrolysis: The major product is the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-nitrophenyl 3,4-dimethylbenzene-1-sulfonate
- 4-Chloro-2-aminophenyl 3,4-dimethylbenzene-1-sulfonate
- 4-Chloro-2-hydroxyphenyl 3,4-dimethylbenzene-1-sulfonate
Uniqueness
4-Chloro-2-acetamidophenyl 3,4-dimethylbenzene-1-sulfonate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.
Propiedades
IUPAC Name |
(2-acetamido-4-chlorophenyl) 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-10-4-6-14(8-11(10)2)23(20,21)22-16-7-5-13(17)9-15(16)18-12(3)19/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIXYBCJCQKOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide](/img/structure/B5096614.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5096623.png)
![2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5096634.png)

![N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5096648.png)




![Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5096688.png)
![2-(4-fluorophenyl)-N-[(1S)-1-(hydroxymethyl)propyl]-4-quinolinecarboxamide](/img/structure/B5096700.png)
![2,7-diamino-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5096706.png)
![N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B5096717.png)

